
Smcc
Übersicht
Beschreibung
Succinimidyl-4-(N-Maleimidomethyl)cyclohexan-1-carboxylat ist ein heterobifunktioneller Amin-zu-Sulfhydryl-Vernetzer. Er enthält zwei reaktive Gruppen an entgegengesetzten Enden: N-Hydroxysuccinimidester und Maleimid, die jeweils mit Aminen und Thiolen reagieren . Diese Verbindung wird häufig in der Biokonjugation verwendet, um Proteine mit anderen funktionellen Einheiten wie fluoreszierenden Farbstoffen, Tracer, Nanopartikeln und zytotoxischen Wirkstoffen zu verknüpfen .
Herstellungsmethoden
Succinimidyl-4-(N-Maleimidomethyl)cyclohexan-1-carboxylat wird in einem mehrstufigen Verfahren synthetisiert. Die Synthese beinhaltet die Reaktion von N-(4-Carboxycyclohexylmethyl)maleimid mit Thionylchlorid in trockenem Benzol, um N-(4-Chloroformylcyclohexylmethyl)maleimid zu bilden . Dieses Zwischenprodukt wird dann mit N-Hydroxysuccinimid umgesetzt, um das Endprodukt zu erhalten . Die Struktur des Endprodukts wird mittels Kernmagnetresonanz (NMR) und Infrarotspektroskopie bestätigt .
Vorbereitungsmethoden
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate is synthesized through a multi-step process. The synthesis involves the reaction of N-(4-carboxycyclohexylmethyl)maleimide with thionyl chloride in dry benzene to form N-(4-chloroformylcyclohexylmethyl)maleimide . This intermediate is then reacted with N-hydroxysuccinimide to produce the final product . The structure of the final product is confirmed using nuclear magnetic resonance (NMR) and infrared spectroscopy .
Analyse Chemischer Reaktionen
Succinimidyl-4-(N-Maleimidomethyl)cyclohexan-1-carboxylat durchläuft verschiedene Arten chemischer Reaktionen:
Substitutionsreaktionen: Der N-Hydroxysuccinimidester reagiert bei pH 7-9 mit primären Aminen und bildet stabile Amidbindungen.
Additionsreaktionen: Die Maleimidgruppe reagiert bei pH 6,5-7,5 mit Sulfhydrylgruppen und bildet stabile Thioetherbindungen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind primäre Amine und Sulfhydryl-haltige Moleküle . Die Hauptprodukte, die gebildet werden, sind Amid- und Thioetherbindungen .
Wissenschaftliche Forschungsanwendungen
Succinimidyl-4-(N-Maleimidomethyl)cyclohexan-1-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vernetzer bei der Synthese verschiedener Biokonjugate verwendet.
Medizin: Es wird bei der Herstellung von Antikörper-Wirkstoff-Konjugaten (ADCs) für die gezielte Krebstherapie verwendet.
Wirkmechanismus
Der Wirkmechanismus von Succinimidyl-4-(N-Maleimidomethyl)cyclohexan-1-carboxylat beinhaltet die Bildung kovalenter Bindungen zwischen Amin- und Sulfhydrylgruppen. Der N-Hydroxysuccinimidester reagiert mit primären Aminen und bildet stabile Amidbindungen, während die Maleimidgruppe mit Sulfhydrylgruppen reagiert und stabile Thioetherbindungen bildet . Dies ermöglicht eine effiziente Konjugation von Proteinen mit anderen funktionellen Einheiten, die eine gezielte Abgabe von therapeutischen Wirkstoffen ermöglicht .
Wirkmechanismus
The mechanism of action of succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate involves the formation of covalent bonds between amine and sulfhydryl groups. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds . This allows for the efficient conjugation of proteins with other functional entities, enabling targeted delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Succinimidyl-4-(N-Maleimidomethyl)cyclohexan-1-carboxylat ist aufgrund seiner heterobifunktionellen Natur einzigartig, da es sowohl mit Aminen als auch mit Thiolen reagieren kann. Zu ähnlichen Verbindungen gehören:
Diese Verbindungen weisen eine ähnliche Reaktivität auf, unterscheiden sich aber in ihren Löslichkeits- und Stabilitätseigenschaften, wodurch sie für verschiedene Anwendungen geeignet sind.
Biologische Aktivität
The compound "Smcc" is a subject of interest in various biological and clinical studies, particularly in oncology. This article explores its biological activity, focusing on small cell carcinoma of the cervix (this compound), a rare but aggressive form of cancer. The findings are drawn from diverse sources, including clinical studies and laboratory research.
Overview of this compound
Small cell carcinoma of the cervix (this compound) is characterized by small, oval-shaped cancer cells that can rapidly grow and spread. It is often diagnosed at an advanced stage, leading to a poor prognosis. The biological activity of this compound has been studied to understand its clinical features, treatment responses, and potential therapeutic strategies.
Case Studies
A significant study conducted by the Kansai Clinical Oncology Group involved 71 patients diagnosed with this compound between 1997 and 2007. The study aimed to clarify the clinical and pathologic features of this compound and evaluate treatment outcomes.
Key Findings:
- Patient Demographics: Out of 71 registered patients, 52 were confirmed to have this compound upon pathological review.
- Survival Rates: The median follow-up period was 57 months, revealing:
- 4-Year Progression-Free Survival (PFS):
- IB1: 59%
- IB2: 68%
- IIB: 13%
- IIIB: 17%
- 4-Year Overall Survival (OS):
- IB1: 63%
- IB2: 67%
- IIB: 30%
- IIIB: 29%
- IVB: 25%
- 4-Year Progression-Free Survival (PFS):
The study concluded that even early-stage this compound has a poor prognosis, but postoperative chemotherapy significantly improved PFS (65% vs. 14%) and OS (65% vs. 29%) compared to non-chemotherapy groups .
Pathophysiology
The biological activity of this compound is influenced by various molecular mechanisms:
- Cell Proliferation: this compound cells exhibit rapid proliferation due to alterations in cell cycle regulators.
- Apoptosis Resistance: The cancer cells often evade programmed cell death, contributing to tumor growth.
- Angiogenesis: this compound can promote blood vessel formation to supply nutrients for tumor expansion.
Molecular Targets
Research has identified several molecular targets for potential therapeutic interventions:
- Neuroendocrine Markers: this compound expresses markers such as chromogranin A and synaptophysin, which may serve as diagnostic indicators.
- Genetic Mutations: Studies have revealed mutations in genes associated with cell signaling pathways that could be targeted for therapy.
Data Table: Summary of Clinical Outcomes in this compound
Stage | 4-Year PFS (%) | 4-Year OS (%) |
---|---|---|
IB1 | 59 | 63 |
IB2 | 68 | 67 |
IIB | 13 | 30 |
IIIB | 17 | 29 |
IVB | N/A | 25 |
Research Implications
The findings on the biological activity of this compound underscore the need for:
- Standardized Treatment Protocols: Establishing uniform treatment guidelines based on clinical evidence can enhance patient outcomes.
- Further Research: Ongoing studies are essential to explore novel therapeutic agents targeting specific molecular pathways in this compound.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h5-6,10-11H,1-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAHTWIKCUJRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215307 | |
Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-85-5 | |
Record name | Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64987-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64987-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Carboxycyclohexylmethyl)maleimide N-hydroxysuccinimide ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINIMIDYL-4-(N-MALEIMIDOMETHYL)CYCLOHEXANE-1-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B357P1G1IF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common presenting symptoms of SmCC?
A1: this compound frequently presents in advanced stages with symptoms varying depending on the primary tumor site. Common symptoms include:
- Gastrointestinal: Difficulty swallowing, abdominal pain, weight loss, hematemesis [].
- Urinary: Gross hematuria, dysuria, urinary retention [].
- Nasopharynx: Neck pain, sore throat, difficulty swallowing [].
Q2: Is there a role for cytokeratin 7 (CK7) in differentiating this compound from other malignancies?
A: Yes, CK7 immunohistochemistry can help distinguish this compound from other carcinomas. Studies have shown that this compound typically exhibits negative or dot-like CK7 staining, whereas large cell neuroendocrine carcinoma (LCNEC) and high-grade urothelial carcinoma often display partial or complete membranous staining patterns [].
Q3: Is human papillomavirus (HPV) implicated in the development of this compound?
A: While HPV is strongly associated with oropharyngeal squamous cell carcinoma, emerging evidence suggests a possible role in a subset of oropharyngeal this compound cases. Studies have reported HPV-positive this compound, particularly in the tonsil [, ].
Q4: Are there any molecular markers associated with a worse prognosis in this compound?
A: Research suggests that the expression of certain genes, collectively referred to as the "this compound-like gene module," may contribute to a more aggressive phenotype and worse prognosis in HPV-related oropharyngeal carcinoma. This module appears to be linked to the MYC proto-oncogene [].
Q5: What is the standard treatment approach for this compound?
A: Treatment for this compound typically involves a multimodal approach, including surgery, chemotherapy, and/or radiotherapy. The specific treatment plan is tailored to individual patient factors, such as tumor location, stage, and overall health status [, , ].
Q6: What is the role of chemotherapy in managing this compound?
A: Chemotherapy, often platinum-based regimens similar to those used for small cell lung cancer, is a mainstay of treatment for this compound. While chemotherapy can provide significant palliation, its impact on long-term survival remains modest [].
Q7: What is sulfo-SMCC?
A7: Sulfo-SMCC is a heterobifunctional crosslinker used to create stable, non-reducible bonds between amine and sulfhydryl groups in proteins and other molecules.
Q8: How does sulfo-SMCC work?
A8: The NHS ester group of sulfo-SMCC reacts with primary amines (-NH2) forming a stable amide bond. The maleimide group reacts with sulfhydryl groups (-SH) forming a stable thioether linkage. This enables the conjugation of two molecules, one with a free amine and the other with a free sulfhydryl group.
Q9: What are the applications of sulfo-SMCC in antibody-drug conjugates (ADCs)?
A: Sulfo-SMCC is widely used to conjugate cytotoxic drugs to antibodies, forming ADCs. The antibody targets the drug specifically to cancer cells, improving efficacy and reducing off-target toxicity [].
Q10: What is the stability of the thiol-maleimide linkage in ADCs?
A: The thiol-maleimide linkage, while considered stable, can be prone to degradation over time, potentially leading to premature drug release. Studies have shown that this degradation can occur through thiol exchange reactions [].
Q11: How does the stability of sulfo-SMCC linkers compare to other linker chemistries in ADCs?
A: Compared to hindered disulfide linkers, sulfo-SMCC forms a more stable thioether bond that is less susceptible to cleavage in plasma. This enhanced stability potentially contributes to a more favorable pharmacokinetic profile [].
Q12: Are there any alternative linker strategies for ADCs?
A: Yes, researchers are exploring novel linker chemistries to overcome the limitations of existing linkers like sulfo-SMCC. One example is the triglycyl peptide linker (CX), designed to enhance drug release and lysosomal efflux within target cells, potentially improving efficacy [].
Q13: How does the choice of linker impact the activity of ADCs?
A: The linker plays a critical role in ADC activity by influencing drug release, cellular uptake, and ultimately, cytotoxicity. Studies have shown that ADCs utilizing different linkers can exhibit varying levels of potency and efficacy in both in vitro and in vivo models [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.